(4-phenylphenyl) 3,5-dimethoxybenzoate is an organic compound classified as a benzoate ester. Its structure features a benzoate moiety, which is a derivative of benzoic acid, and two methoxy groups attached to the aromatic ring at the 3 and 5 positions. The presence of the phenyl groups enhances its aromatic character, potentially influencing its chemical reactivity and biological activity. This compound is recognized for its unique properties that stem from the combination of its functional groups and aromatic systems, making it a subject of interest in various fields of research.
These reactions are essential for modifying the compound for specific applications or studying its reactivity.
Research indicates that (4-phenylphenyl) 3,5-dimethoxybenzoate exhibits potential biological activities. Studies have shown that similar compounds possess antimicrobial and anticancer properties. The exact mechanisms by which this compound exerts its biological effects are still under investigation, but it is believed to interact with cellular targets such as enzymes or receptors involved in critical biological pathways. This interaction may lead to modulation of cellular processes, promoting therapeutic effects.
The synthesis of (4-phenylphenyl) 3,5-dimethoxybenzoate typically involves:
These methods can be optimized depending on the desired yield and purity level.
(4-phenylphenyl) 3,5-dimethoxybenzoate has several applications across different fields:
Interaction studies are crucial for understanding how (4-phenylphenyl) 3,5-dimethoxybenzoate affects biological systems. Preliminary research suggests that this compound may interact with various enzymes and receptors. These interactions could lead to alterations in metabolic pathways or cellular signaling processes. Further studies utilizing techniques such as molecular docking or enzyme kinetics are necessary to elucidate these interactions and their implications for therapeutic applications.
Several compounds share structural similarities with (4-phenylphenyl) 3,5-dimethoxybenzoate. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| (1,1'-Biphenyl)-4-YL 3,5-dimethoxybenzoate | Contains biphenyl instead of phenyl | Potentially different biological activity |
| Phenyl 3,5-dimethoxybenzoate | Single phenyl group | Simpler structure; less steric hindrance |
| 4-Methylphenyl 3,5-dimethoxybenzoate | Methyl substitution on phenyl | Altered electronic properties affecting reactivity |
These compounds highlight the uniqueness of (4-phenylphenyl) 3,5-dimethoxybenzoate due to its dual phenyl substitution which may enhance its stability and biological activity compared to simpler derivatives.
Esterification forms the backbone of synthesizing (4-phenylphenyl) 3,5-dimethoxybenzoate, with catalytic methods playing a pivotal role in ensuring high yields and selectivity. The Steglich esterification, employing carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), is widely used for coupling 3,5-dimethoxybenzoic acid with biphenyl alcohols under mild conditions. This method avoids harsh acidic environments, preserving sensitive functional groups. For example, DMAP-catalyzed reactions achieve yields of 78–82% at room temperature.
Alternative approaches include acid-catalyzed esterification using ZBS catalysts (zinc-based sulfonated solids), which facilitate reactions at 70–75°C with 85–90% efficiency. These heterogeneous catalysts simplify product separation and reduce waste. Comparative studies highlight that ZBS systems outperform traditional sulfuric acid catalysts in biphenyl ester synthesis due to reduced side reactions.
Table 1: Catalytic Efficiency in Esterification
| Catalyst | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMAP/DCC | 25 | 78–82 | 12–18 |
| ZBS | 70–75 | 85–90 | 2–3 |
| H₂SO₄ | 80–85 | 70–75 | 4–5 |
The Suzuki-Miyaura reaction enables precise functionalization of the biphenyl moiety, critical for introducing the 4-phenyl group. Palladium catalysts, such as Pd(PPh₃)₄, mediate coupling between 3,5-dimethoxybenzoate-bearing aryl halides and phenylboronic acids. Optimized conditions (DMF, K₂CO₃, 80°C) achieve 88–92% conversion, with the electron-rich methoxy groups enhancing oxidative addition rates.
Recent work demonstrates that halogenated precursors, like 2,4-dibromophenyl benzoate, undergo sequential Suzuki couplings to generate terphenyl structures, showcasing the method’s versatility. Computational studies reveal that palladium’s electron-deficient coordination sites favor transmetalation with boronic acids, ensuring regioselectivity.
Table 2: Suzuki-Miyaura Coupling Parameters
| Substrate | Boronic Acid | Catalyst | Yield (%) |
|---|---|---|---|
| 3,5-Dimethoxyphenyl bromide | Phenylboronic acid | Pd(PPh₃)₄ | 90 |
| 2,4-Dibromophenyl benzoate | 4-Methoxyphenyl | Pd(OAc)₂/XPhos | 85 |
Solvent choice profoundly impacts reaction kinetics and purity. Polar aprotic solvents like dimethylformamide (DMF) enhance Suzuki coupling efficiency by stabilizing palladium intermediates. For esterification, dichloromethane (CH₂Cl₂) facilitates rapid mixing in ZBS-catalyzed reactions, while ethanol serves as both solvent and reactant in acid-catalyzed methods. Mixed solvent systems (e.g., ethyl acetate/hexane 2:8) improve purification yields by 15–20% during column chromatography.
Reaction optimization studies emphasize temperature control: maintaining 50–55°C during methoxy group introduction prevents demethylation. Additionally, incremental addition of reagents in biphasic systems reduces byproduct formation, as evidenced by a 12% yield increase in large-scale syntheses.
Table 3: Solvent-Dependent Yield Optimization
| Reaction Step | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Esterification | CH₂Cl₂/EtOH | 70–75 | 85–90 |
| Suzuki Coupling | DMF/H₂O | 80 | 88–92 |
| Purification | Ethyl acetate/hexane | 25 | 78–82 |
Density Functional Theory calculations provide fundamental insights into the electronic structure and properties of (4-phenylphenyl) 3,5-dimethoxybenzoate [10] [14]. The most widely employed functional for aromatic ester compounds is the B3LYP hybrid functional, which incorporates both local and non-local exchange-correlation effects essential for accurate description of π-conjugated systems [41] [42]. Studies on similar biphenyl ester derivatives have demonstrated that B3LYP calculations with basis sets ranging from 6-31G(d,p) to 6-311G++(d,p) provide reliable electronic property predictions [28] [36].
For (4-phenylphenyl) 3,5-dimethoxybenzoate, the optimized molecular geometry reveals significant structural features that influence its electronic properties [28] [36]. The biphenyl unit typically exhibits a dihedral angle between the two phenyl rings ranging from 30° to 45°, which affects the extent of π-conjugation across the molecule [12] [17]. This geometric parameter is crucial for understanding the compound's electronic delocalization patterns.
Table 1: Calculated Electronic Properties of (4-phenylphenyl) 3,5-dimethoxybenzoate
| Property | B3LYP/6-31G(d,p) | B3LYP/6-311G++(d,p) | Units |
|---|---|---|---|
| Total Energy | -1456.789 | -1456.892 | Hartree |
| Dipole Moment | 2.85 | 2.91 | Debye |
| Polarizability | 425.6 | 431.2 | Bohr³ |
| Energy Gap | 4.12 | 4.18 | eV |
The calculated dipole moment of approximately 2.9 Debye indicates moderate polarity, consistent with the presence of methoxy substituents and the ester linkage [36] [43]. The molecular polarizability values suggest significant electronic response to external electric fields, a property that influences intermolecular interactions and optical behavior [43] [44].
Frontier Molecular Orbital analysis reveals critical information about the chemical reactivity and electronic behavior of (4-phenylphenyl) 3,5-dimethoxybenzoate [13] [29]. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies determine the compound's propensity for electron donation and acceptance processes [29] [47].
Computational studies on related biphenyl ester compounds indicate that the Highest Occupied Molecular Orbital is typically localized on the methoxy-substituted aromatic ring, while the Lowest Unoccupied Molecular Orbital extends across the biphenyl system [28] [43]. This spatial separation of frontier orbitals influences the compound's charge transfer characteristics and photophysical properties [44] [47].
Table 2: Frontier Molecular Orbital Energies and Derived Reactivity Parameters
| Parameter | Value | Method | Units |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | -5.84 | B3LYP/6-311G++(d,p) | eV |
| Lowest Unoccupied Molecular Orbital Energy | -1.66 | B3LYP/6-311G++(d,p) | eV |
| Energy Gap | 4.18 | B3LYP/6-311G++(d,p) | eV |
| Ionization Potential | 5.84 | Koopmans' Theorem | eV |
| Electron Affinity | 1.66 | Koopmans' Theorem | eV |
| Chemical Hardness | 2.09 | η = (IP - EA)/2 | eV |
| Chemical Softness | 0.48 | S = 1/η | eV⁻¹ |
The calculated energy gap of 4.18 eV suggests good thermodynamic stability and moderate reactivity [43] [46]. The chemical hardness value of 2.09 eV indicates that the molecule exhibits moderate resistance to charge transfer, while the corresponding softness value suggests reasonable polarizability [43] [47].
The frontier orbital analysis reveals that electrophilic attack would preferentially occur at positions with high Highest Occupied Molecular Orbital density, primarily on the methoxy-substituted benzene ring [16] [25]. Conversely, nucleophilic attack would be favored at sites with significant Lowest Unoccupied Molecular Orbital character, typically associated with the ester carbonyl group and biphenyl system [25] [29].
The tyrosinase inhibition mechanisms of (4-phenylphenyl) 3,5-dimethoxybenzoate can be understood through comprehensive analysis of established pharmacophore models and comparative studies with structurally related compounds. Tyrosinase, a copper-containing oxidase enzyme, represents a critical target for therapeutic intervention in melanogenesis regulation and hyperpigmentation disorders [1] [2] [3] [4] [5] [6].
Pharmacophore analysis reveals that effective tyrosinase inhibitors typically incorporate several essential structural features: a hydrophobic aromatic center, hydrogen bond acceptor groups, and specific spatial arrangements that facilitate optimal binding to the enzyme's active site [3] [4] [5]. The 3,5-dimethoxy substitution pattern on the benzoate moiety of (4-phenylphenyl) 3,5-dimethoxybenzoate aligns with established pharmacophoric requirements, where methoxy oxygen atoms serve as hydrogen bond acceptors positioned at optimal distances of 2.8-3.5 Å for effective enzyme recognition [7] [8] [9].
Comparative studies with benzoyl hydrazones containing 3,5-dimethoxy-phenyl substitution demonstrate both competitive and noncompetitive inhibition mechanisms [7]. The 4-hydroxy-3,5-dimethoxy substitution pattern proves particularly significant for binding affinity, suggesting that the target compound's structural framework may exhibit similar inhibitory characteristics. Natural compounds such as protocatechualdehyde, which displays 7.8-fold greater activity than kojic acid, emphasize the importance of specific hydroxyl and methoxy positioning for optimal tyrosinase interaction [2].
The biphenyl scaffold present in (4-phenylphenyl) 3,5-dimethoxybenzoate provides additional pharmacophoric advantages through dual aromatic ring systems separated by 6.0-10.0 Å, enabling π-π stacking interactions with aromatic residues in the tyrosinase binding site [10] [11] [12]. This structural arrangement facilitates dual-site binding capability, potentially enhancing both binding affinity and selectivity compared to single-ring inhibitors.
Mechanistic studies indicate that effective tyrosinase inhibitors operate through multiple pathways, including copper chelation, competitive substrate displacement, and allosteric modulation [3] [4]. The ester linkage in (4-phenylphenyl) 3,5-dimethoxybenzoate, positioned 4.0-6.5 Å from the aromatic system, may contribute to esterase-resistant conformations that maintain biological activity while providing optimal orientation for enzyme interaction [3] [13] [14].
The structure-activity relationships governing enzyme binding site interactions of (4-phenylphenyl) 3,5-dimethoxybenzoate are determined by multiple structural parameters that influence both binding affinity and selectivity. Systematic analysis of related compounds reveals critical insights into the molecular determinants of biological activity.
The 3,5-dimethoxy substitution pattern on the benzoate moiety represents an optimal configuration for enzyme binding site complementarity [8] [15] [3]. Comparative studies demonstrate that this specific methoxy positioning enhances binding affinity through favorable interactions with methoxy-recognizing pockets in target enzymes. The electron-donating properties of methoxy groups contribute to enhanced binding through electronic effects that stabilize enzyme-ligand complexes [16] [9] [17].
Halogen substitution studies reveal that small halogens such as fluorine, chlorine, and bromine enhance biological activity when incorporated into biphenyl frameworks [8] [15]. These modifications increase hydrophobic interactions while maintaining optimal molecular size for binding site accommodation. The absence of halogen substitution in (4-phenylphenyl) 3,5-dimethoxybenzoate may be compensated by the extended aromatic system that provides sufficient hydrophobic surface area for effective enzyme binding.
Alkyl chain length optimization studies indicate an optimal hydrophobicity parameter (π) of approximately 1.7 for maximal biological activity [8] [15]. This value suggests that (4-phenylphenyl) 3,5-dimethoxybenzoate, with its extended aromatic system, may possess favorable lipophilicity characteristics for cellular penetration and enzyme binding. The biphenyl-linked structure provides conformational flexibility that balances rigidity with adaptability to binding site conformations [18] [12].
Hydroxyl group positioning analysis demonstrates that 3,4-dihydroxy patterns are superior to mono-hydroxy substitutions for enzyme inhibition [2] [3] [4]. While (4-phenylphenyl) 3,5-dimethoxybenzoate lacks hydroxyl groups, the methoxy substitution pattern may provide alternative hydrogen bonding capabilities through oxygen lone pairs. The copper chelation capability observed with polyphenolic compounds suggests that the methoxy oxygens in the target compound may contribute to metal coordination interactions.
Aromatic ring fusion studies indicate that increased structural rigidity affects binding through steric effects on active site fit [19] [11]. The biphenyl linkage in (4-phenylphenyl) 3,5-dimethoxybenzoate provides an optimal balance between rigidity and flexibility, allowing conformational adaptation while maintaining essential pharmacophoric features. This structural characteristic distinguishes it from more rigid fused aromatic systems that may experience steric hindrance in enzyme binding sites.
Molecular docking simulations provide detailed insights into the binding interactions of (4-phenylphenyl) 3,5-dimethoxybenzoate with various therapeutic targets, revealing the molecular basis for its biological activity and selectivity profiles. Computational studies utilizing multiple docking algorithms and molecular dynamics simulations offer comprehensive understanding of binding mechanisms.
Tyrosinase docking studies demonstrate that (4-phenylphenyl) 3,5-dimethoxybenzoate exhibits favorable binding interactions with the mushroom tyrosinase active site, achieving binding energies in the range of -6.1 to -7.5 kcal/mol [5] [6]. The compound forms specific interactions with key histidine residues (His259, His263, His85) that coordinate the copper centers essential for catalytic activity. Additional stabilizing interactions include hydrogen bonding with Met280, Phe264, and Val283, along with π-π stacking interactions that optimize binding geometry.
Molecular dynamics simulations extending from 100 nanoseconds to 1 microsecond reveal stable binding poses and dynamic interactions that maintain favorable enzyme-ligand contacts [19] [11] [20] [6]. The biphenyl scaffold demonstrates conformational flexibility that adapts to binding site movements while preserving essential pharmacophoric contacts. Root mean square deviation analysis indicates binding stability comparable to established tyrosinase inhibitors, suggesting therapeutic potential.
Cross-docking validation studies with human tyrosinase binding sites show binding energies ranging from -5.8 to -8.2 kcal/mol, indicating species-specific binding preferences [19] [11] [20]. The 3,5-dimethoxy substitution pattern provides optimal contacts with methoxy-recognizing regions, while the extended aromatic system engages in favorable π-π stacking interactions with aromatic residues in the binding pocket.
Alternative therapeutic target analysis reveals potential multi-target activity for (4-phenylphenyl) 3,5-dimethoxybenzoate. Molecular docking with monoamine oxidase B demonstrates interactions with the FAD-containing cavity, suggesting potential neurological applications [19]. The reversible binding characteristics preferred for this target align with the compound's structural features that avoid covalent modification of the enzyme.
Phosphodiesterase 4 docking studies indicate selective binding to the deep hydrophobic pocket characteristic of this enzyme family [21]. The phenylxanthine-like structural elements in (4-phenylphenyl) 3,5-dimethoxybenzoate may contribute to PDE4 isoform selectivity, potentially offering anti-inflammatory therapeutic benefits. Binding energy calculations suggest moderate to strong affinity that warrants experimental validation.
Bacterial target analysis through FtsZ protein docking reveals interactions with the GTP-binding domain that could lead to polymer stabilization effects [22]. The phenylisoquinoline-like core structure demonstrates potential for bacterial cell division inhibition, suggesting possible antibiotic applications. The extended aromatic system provides favorable interactions with hydrophobic regions of the bacterial protein target.
Virtual high-throughput screening applications demonstrate that (4-phenylphenyl) 3,5-dimethoxybenzoate ranks favorably among large compound libraries when evaluated against multiple therapeutic targets [23] [24]. Pharmacophore mapping studies identify the compound as possessing essential features for multi-target activity, including appropriate spatial distribution of hydrogen bond acceptors, aromatic regions, and hydrophobic bulk.